2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide
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Overview
Description
1,2,4-Triazolo[4,3-b]pyridazine derivatives are a class of heterocyclic compounds. They are known for their extensive therapeutic uses . Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes. Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .
Molecular Structure Analysis
The structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring. Four isomeric structural variants of triazolothiadiazine may exist .
Scientific Research Applications
Antimicrobial Activities
The compound you’ve mentioned has been investigated for its antimicrobial properties. In a study by Bektaş et al., novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines . Among these derivatives, the compound 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (referred to as compound 13) exhibited promising antimicrobial activity. Additionally, Mannich base derivatives of compound 13 were obtained using morpholine or methyl piperazine as the amine component. These derivatives also showed good or moderate activities against test microorganisms .
Molecular Simulation and Antipromastigote Activity
Compound 13 was further studied using molecular simulation to understand its potent in vitro antipromastigote activity. The compound demonstrated a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by a lower binding free energy . This finding suggests its potential as an antileishmanial agent.
Inhibitors Targeting CYP1A1 Activity
In another study, novel fused 1,2,4-triazine derivatives were evaluated as inhibitors targeting CYP1A1 activity. These derivatives may have applications in drug development, particularly in the context of cytochrome P-450 enzymes .
Antiviral Activity
While not directly related to the compound you’ve mentioned, it’s worth noting that [1,2,4]triazolo[4,3-a]quinoxalines have been investigated for their antiviral activity. Among these compounds, one derivative (8b) showed significant antiviral effects, reducing the number of plaques in vitro .
Future Directions
Mechanism of Action
Target of Action
The compound “2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclopentylacetamide” is a triazole derivative. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c20-14-7-5-13(6-8-14)12-28-18-10-9-16-22-24(19(27)25(16)23-18)11-17(26)21-15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMKCVBEQTZESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide |
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